molecular formula C20H24N4O3S B11319313 N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11319313
M. Wt: 400.5 g/mol
InChI Key: VVQSMIANKNAHGB-UHFFFAOYSA-N
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Description

N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of furan, piperazine, thiophene, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as 5-methylfuran, 4-methylpiperazine, and thiophene derivatives. These components are then subjected to a series of reactions, including condensation, cyclization, and amidation, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The oxazole ring can be reduced to form different derivatives.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction of the oxazole ring can yield oxazolidine derivatives.

Scientific Research Applications

N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The combination of these moieties in a single molecule provides unique chemical and biological properties that are not found in simpler compounds. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H24N4O3S

Molecular Weight

400.5 g/mol

IUPAC Name

N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H24N4O3S/c1-14-5-6-17(26-14)16(24-9-7-23(2)8-10-24)13-21-20(25)15-12-18(27-22-15)19-4-3-11-28-19/h3-6,11-12,16H,7-10,13H2,1-2H3,(H,21,25)

InChI Key

VVQSMIANKNAHGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=NOC(=C2)C3=CC=CS3)N4CCN(CC4)C

Origin of Product

United States

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